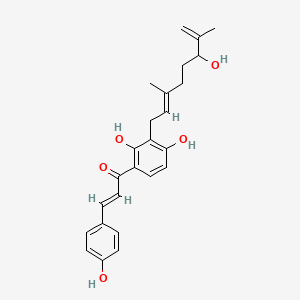

xanthoangelol B

Overview

Description

Xanthoangelol B is a member of the class of compounds known as 3-prenylated chalcones . Chalcones are flavonoids featuring a C5-isoprenoid unit at the 3-position . Thus, xanthoangelol B is considered to be a flavonoid lipid molecule . It is practically insoluble in water .

Synthesis Analysis

Xanthoangelol B has been synthesized and its derivative PM-56 has been shown to have excellent inhibitory potency against the SaeRS TCS . The synthesis of xanthoangelol B involved a prenylated chalcone from Angelica keiskei .Molecular Structure Analysis

Xanthoangelol B is a prenylated chalcone . It is a flavonoid-type phenolic phytochemical, often referred to as ‘open-chain flavonoids’ .Physical And Chemical Properties Analysis

Xanthoangelol B has a molecular formula of C25H28O5 and a molecular weight of 408.49 . It appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

1. Inhibition of Endothelin-1 Production

Xanthoangelol D, a related compound of xanthoangelol B, shows significant effects in suppressing the activation of nuclear factor-kappa B (NF-kappaB) and reducing endothelin-1 gene expression in vascular endothelial cells. This suggests potential applications in treating various vascular diseases involving NF-kappaB activation (Sugii et al., 2005).

2. Inducing Apoptosis in Cancer Cells

Xanthoangelol has been found to induce apoptosis in human neuroblastoma and leukemia cells. It reduces the level of precursor caspase-3 and increases the level of cleaved caspase-3, suggesting its potential as an effective treatment for these cancers (Tabata et al., 2005).

3. Modulating Caspase-1-Dependent Pyroptotic Death in Cancer

Xanthoangelol is studied for its role in inducing cell death in hepatocellular carcinoma cells. It is found to activate the NLRP3/Caspase-1/gasdermin D pathway, leading to pyroptotic death in cancer cells, suggesting a new therapeutic approach for treating liver cancer (Pang et al., 2021).

4. Antibacterial Effects Against Gram-Positive Pathogens

Xanthoangelol exhibits antibacterial effects against Gram-positive bacterial pathogens like MRSA. It affects bacterial membrane integrity, leading to leakage of intracellular metabolites, suggesting its potential as a lead structure for new antimicrobials (Meier et al., 2019).

5. Superoxide-Scavenging Activity

Xanthoangelol B, among other chalcones from Angelica keiskei, exhibits potent superoxide-scavenging activity, indicating its potential application in oxidative stress-related conditions (Aoki et al., 2008).

6. Anti-Inflammatory Effects in Obesity

Xanthoangelol has been studied for its role in suppressing obesity-induced inflammatory responses. It addresses inflammation in insulin resistance and type 2 diabetes, indicating its potential as a therapeutic agent in metabolic disorders (Li et al., 2016).

7. Anti-Tumor and Anti-Metastatic Activities

Research on xanthoangelol indicates significant anti-tumor and anti-metastatic activities. It inhibits DNA synthesis in cancer cells and tumor-induced neovascularization, suggesting its potential in cancer therapy (Kimura & Baba, 2003).

8. Induction of Autophagy in Hepatocellular Carcinoma

Xanthoangelol induces autophagy in hepatocellular carcinoma, suppressing cell migration, invasion, and EMT. This mechanism could be beneficial in developing treatments for metastatic liver cancer (Yang et al., 2019).

9. Therapeutic Potential in Inflammatory Bowel Disease

Xanthoangelol has shown effects in reducing inflammation and symptoms in mouse models of colitis, suggesting its potential as a treatment for inflammatory bowel diseases (Kimura & Baba, 2020).

10. Beneficial Effects on Lipid Metabolism

Xanthoangelol has been found to positively influence lipid metabolism, suggesting its potential role in managing lipid disorders and related cardiovascular diseases (Ogawa et al., 2007).

11. Monoamine Oxidase Inhibition

Xanthoangelol exhibits inhibitory effects on monoamine oxidases, suggesting its potential as an antidepressant agent or in treating related mental health disorders (Kim et al., 2013).

12. Cancer Chemopreventive Effects

Studies on xanthoangelol and related compounds from Angelica keiskei show significant cancer chemopreventive effects, offering potential for development into therapeutic agents for cancer prevention (Akihisa et al., 2006).

13. Glucose Uptake Stimulation in Adipocytes

Xanthoangelol is found to increase glucose uptake in adipocytes via the LKB1/AMP-activated protein kinase signaling pathway, suggesting a role in managing diabetes and metabolic disorders (Ohta et al., 2015).

14. Protein Tyrosine Phosphatase 1B Inhibition

Xanthoangelol and other compounds from Angelica keiskei have been identified as inhibitors of protein tyrosine phosphatase 1B, indicating potential applications in managing diabetes and obesity (Li et al., 2015).

properties

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-[(2E)-6-hydroxy-3,7-dimethylocta-2,7-dienyl]phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O5/c1-16(2)22(27)13-5-17(3)4-11-20-24(29)15-12-21(25(20)30)23(28)14-8-18-6-9-19(26)10-7-18/h4,6-10,12,14-15,22,26-27,29-30H,1,5,11,13H2,2-3H3/b14-8+,17-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHZAFAGBAEJJJ-BAYITLGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CCC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(CC/C(=C/CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)/C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Xanthoangelol B | |

CAS RN |

132998-81-3 | |

| Record name | Xanthoangelol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132998813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XANTHOANGELOL B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA91X8J87C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

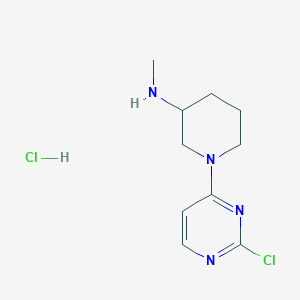

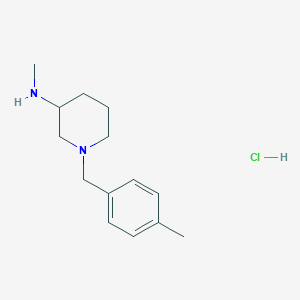

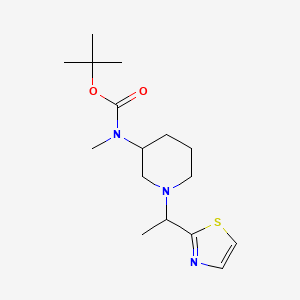

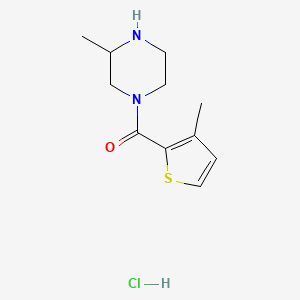

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.